Cyclopentyl 4-nitrobenzoate
Overview
Description
Cyclopentyl 4-nitrobenzoate is an organic compound with the molecular formula C12H13NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclopentyl group, and a nitro group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with cyclopentanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reactants, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the cyclopentyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide
Major Products Formed
Reduction: Cyclopentyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Cyclopentyl 4-nitrobenzoate is used in scientific research for:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigating its potential as a precursor for drug development.
Material Science:
Mechanism of Action
The mechanism of action of cyclopentyl 4-nitrobenzoate involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes leading to its conversion to an amino group. The ester group can participate in nucleophilic substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-nitrobenzoate
- Ethyl 4-nitrobenzoate
- Benzyl 4-nitrobenzoate
Uniqueness
Cyclopentyl 4-nitrobenzoate is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to its methyl, ethyl, and benzyl counterparts. These differences can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
cyclopentyl 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h5-8,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKVBNFXUGNXGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976574 | |
Record name | Cyclopentyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61081-80-9 | |
Record name | NSC87154 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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